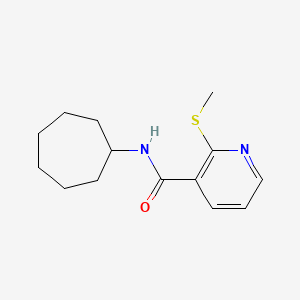
Menthyl borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Menthyl borate is an organic compound derived from menthol and boric acid. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is typically a colorless liquid that is soluble in organic solvents and has a pleasant minty odor due to its menthol component.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Menthyl borate can be synthesized through the esterification of menthol with boric acid. The reaction typically involves heating menthol and boric acid in the presence of a dehydrating agent, such as toluene, to remove water formed during the reaction. The reaction can be represented as follows:
Menthol+Boric Acid→Menthyl Borate+Water
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced separation techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Menthyl borate undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed in the presence of water to yield menthol and boric acid.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of borate esters with different oxidation states.
Substitution: this compound can participate in substitution reactions where the borate group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acidic solutions are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Menthol and boric acid.
Oxidation: Borate esters with different oxidation states.
Substitution: Various substituted borate compounds.
Applications De Recherche Scientifique
Menthyl borate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, coatings, and as an additive in lubricants.
Mécanisme D'action
The mechanism by which menthyl borate exerts its effects is primarily through its interaction with biological membranes and proteins. The menthol component of the compound activates the cold-sensitive TRPM8 receptors in the skin, leading to a cooling sensation. Additionally, this compound can interact with various enzymes and proteins, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl borate
- Triethyl borate
- Triphenyl borate
Comparison
Menthyl borate is unique due to its menthol component, which imparts a cooling sensation and distinct odor. Unlike other borate esters, this compound has applications in both scientific research and consumer products due to its dual functionality as a borate ester and a menthol derivative.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique properties, including its cooling sensation and reactivity, make it a valuable reagent in scientific research and industrial processes. The compound’s ability to undergo various chemical reactions and its potential therapeutic properties further highlight its importance in modern chemistry and biology.
Propriétés
Numéro CAS |
635-20-1 |
|---|---|
Formule moléculaire |
C30H57BO3 |
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
tris[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] borate |
InChI |
InChI=1S/C30H57BO3/c1-19(2)25-13-10-22(7)16-28(25)32-31(33-29-17-23(8)11-14-26(29)20(3)4)34-30-18-24(9)12-15-27(30)21(5)6/h19-30H,10-18H2,1-9H3/t22-,23-,24-,25+,26+,27+,28-,29-,30-/m1/s1 |
Clé InChI |
APDCUDTVQNGARJ-YABOVECJSA-N |
SMILES isomérique |
B(O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C)(O[C@@H]2C[C@@H](CC[C@H]2C(C)C)C)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C |
SMILES canonique |
B(OC1CC(CCC1C(C)C)C)(OC2CC(CCC2C(C)C)C)OC3CC(CCC3C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Methoxyphenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13352911.png)

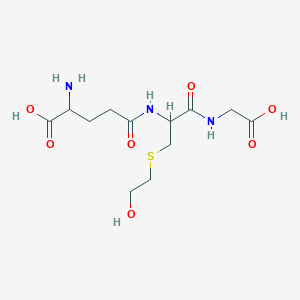
![(1S,4S)-2-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B13352932.png)
![2-[(3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methyl]-1(2H)-phthalazinone](/img/structure/B13352934.png)

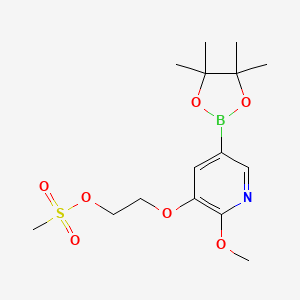


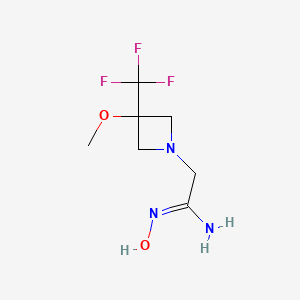
![N-(1-Cyanocyclohexyl)-2-((5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanamide](/img/structure/B13352976.png)
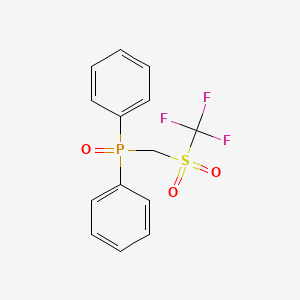
![3-[(3-Aminobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B13352984.png)
